2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-12-19-16-17(25-12)15(13-7-3-2-4-8-13)20-21-18(16)24-11-14(23)22-9-5-6-10-22/h2-4,7-8H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTCNJSIODMBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)N3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel thiazolo[4,5-d]pyridazine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Features
The compound features a thiazolo[4,5-d]pyridazin moiety, characterized by the following structural components:
- Thiazole ring : Contributes to the compound's reactivity and biological properties.
- Pyridazine ring : Enhances the compound's potential as a pharmacological agent.
- Pyrrolidine group : Known for its influence on biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₂S₂ |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 946381-23-3 |
Anticancer Activity
Research indicates that compounds derived from thiazolo[4,5-d]pyridazines exhibit significant anticancer activity . In particular, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer effects are often linked to the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of well-known chemotherapeutic agents.
- Case Studies :
- A study reported that derivatives with methoxy substitutions showed potent cytotoxicity against tumor cell lines with GI50 values in the low micromolar range .
- Another investigation demonstrated that modifications in the thiazolo[4,5-d]pyridazine structure could enhance selectivity and efficacy against specific cancer types .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity , making it a candidate for further investigation in medicinal chemistry.
- Antibacterial Activity : Preliminary tests have indicated effectiveness against various bacterial strains, although specific data on the spectrum of activity remain limited.
- Antifungal Activity : Some derivatives have shown promise in inhibiting fungal growth, suggesting potential applications in treating fungal infections.
Analgesic and Anti-inflammatory Effects
Recent studies have explored the analgesic and anti-inflammatory properties of related thiazolo[4,5-d]pyridazine compounds:
- In Vivo Studies : Compounds were tested for their ability to reduce pain and inflammation in animal models, with promising results indicating effective pain relief without significant side effects .
- Mechanistic Insights : The anti-inflammatory effects are likely mediated through modulation of inflammatory cytokines and pathways involved in pain perception.
Key Findings from Studies
Future Research Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) Studies : Exploring how modifications to the chemical structure affect biological activity.
- Clinical Trials : Initiating preclinical and clinical trials to evaluate safety and efficacy in humans.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to thiazolo[4,5-d]pyridazines exhibit significant biological activities, including:
1. Anticancer Activity
- Thiazolo-pyridazine derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that they may interact with specific cellular targets involved in cancer pathways, leading to apoptosis in various cancer cell lines .
2. Antimicrobial Properties
- Some derivatives have demonstrated antimicrobial activity against various pathogens. The thiazole and pyridazine components are believed to enhance their efficacy against bacteria and fungi .
3. Anti-inflammatory Effects
- Compounds within this class have been reported to possess anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation .
4. Antioxidant Activity
- The antioxidant potential of thiazolo-pyridazine derivatives has been explored, indicating their ability to scavenge free radicals and reduce oxidative stress .
Case Study 1: Anticancer Evaluation
A study evaluated the efficacy of thiazolo-pyridazine derivatives against human liver cancer cells. The results indicated that certain compounds significantly inhibited cell growth by inducing apoptosis through mitochondrial pathways. This suggests potential for development into therapeutic agents for liver cancer treatment .
Case Study 2: Antimicrobial Screening
In another investigation, various thiazolo-pyridazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited substantial antibacterial activity, outperforming standard antibiotics in certain assays .
Q & A
Q. What are the standard synthetic routes for this compound, and how can its purity be validated?
The compound can be synthesized via refluxing intermediates in ethanol or DMF-EtOH mixtures, followed by recrystallization . For example, thioether linkages (common in thiazolo-pyridazine derivatives) often form under reflux conditions with catalysts like zeolite-nano Au . Purity validation should combine HPLC (using columns specified in user guides, e.g., 2.0 µL sample injections) and mass spectrometry (PubChem-computed molecular weight and InChI keys) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Fourier-Transform Infrared Spectroscopy (FT-IR) for functional groups (e.g., thioether, pyrrolidine), and X-ray crystallography for absolute configuration. Cross-reference with PubChem data (e.g., InChI=1S/... for stereochemical details) .
Q. How should this compound be stored to maintain stability?
Store at –20°C under inert atmosphere (argon/nitrogen), as suggested for structurally similar compounds shipped with blue ice . Avoid prolonged exposure to light or humidity due to potential thioether oxidation .
Q. What initial biological assays are recommended for activity screening?
Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with standardized positive controls. Replicate experiments in randomized blocks (4 replicates, 5 plants each) to minimize variability .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up studies?
Employ split-split plot experimental designs to test variables: solvents (ethanol vs. DMF), catalysts (zeolite-nano Au ), and reflux duration. Use response surface methodology (RSM) to model interactions between parameters .
Q. What methodologies assess environmental persistence and ecotoxicity?
Follow frameworks like Project INCHEMBIOL:
- Fate studies : Measure partitioning coefficients (logP) and abiotic degradation rates in soil/water systems .
- Ecotoxicology : Test impacts on model organisms (e.g., Daphnia) across cellular, population, and ecosystem levels .
Q. How to resolve contradictions in reported biological activity data?
Conduct meta-analysis comparing assay conditions (e.g., pH, temperature) and biological models . Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. whole-organism responses) .
Q. What strategies enable selective functionalization of the thiazolo-pyridazine core?
- Site-specific modifications : Use protecting groups for the pyrrolidine moiety while introducing substituents at the phenyl or thioether positions .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group diversification, leveraging protocols from pyrimidine-thione derivatization .
Q. How to design a robust structure-activity relationship (SAR) study?
- Variable selection : Prioritize substituents at the 2-methyl, 7-phenyl, and pyrrolidine positions.
- Data integration : Combine computational docking (e.g., binding affinity to target proteins) with experimental IC50 values . Use hierarchical clustering to identify activity trends .
Q. What advanced analytical methods characterize degradation products?
- LC-MS/MS : Identify metabolites in biotic/abiotic degradation studies .
- EPR spectroscopy : Detect radical intermediates during photodegradation .
Methodological Notes
- Experimental Design : For reproducibility, adopt randomized block designs with split plots for multi-variable testing (e.g., trellis systems for biological assays) .
- Data Contradictions : Apply sensitivity analysis to isolate confounding factors (e.g., solvent polarity in activity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
